molecular formula C10H20N2O2 B2780905 tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate CAS No. 1638771-39-7

tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate

Cat. No.: B2780905
CAS No.: 1638771-39-7
M. Wt: 200.282
InChI Key: UKKWLYCFJANZTK-SNVBAGLBSA-N
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Description

tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate: is a compound of interest in organic chemistry due to its unique structure and potential applications. It features a tert-butyl group, an aminomethyl group, and a methylazetidine ring, making it a versatile building block for various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar protection strategies using tert-butyl carbamates and subsequent functionalization steps to introduce the aminomethyl and methylazetidine groups.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.

    Reduction: Reduction can be achieved using agents such as LiAlH4 or NaBH4.

    Substitution: Nucleophilic substitution reactions can occur with electrophiles like alkyl halides.

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, bases like LDA or t-BuOK

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound’s potential applications in biology and medicine include its use as a precursor for the synthesis of pharmaceuticals and biologically active molecules. Its ability to form stable amides and carbamates makes it useful in drug design and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate exerts its effects involves its ability to form stable amides and carbamates. These functional groups can interact with various molecular targets, including enzymes and receptors, leading to biological activity. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 2-(methylamino)ethylcarbamate
  • tert-Butyl N-(2-aminoethyl)carbamate

Comparison: tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate is unique due to its azetidine ring, which provides additional steric hindrance and electronic effects compared to similar compounds. This uniqueness can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-5-10(12,4)7-11/h5-7,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKWLYCFJANZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501137879
Record name 1-Azetidinecarboxylic acid, 2-(aminomethyl)-2-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638771-39-7
Record name 1-Azetidinecarboxylic acid, 2-(aminomethyl)-2-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638771-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 2-(aminomethyl)-2-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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